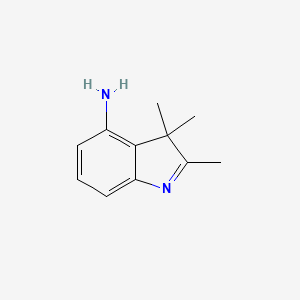

2,3,3-Trimethyl-3H-indol-4-amine

Description

2,3,3-Trimethyl-3H-indol-4-amine is a substituted indole derivative characterized by three methyl groups at positions 2, 3, and 3 of the indole ring and an amine group at position 4. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol. The compound is synthesized via the reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent, leading to intermediates such as (1,3-dihydroindol-2-ylidene)propanedials, which can further react with hydroxylamine to form derivatives like 2-cyanoacetamide compounds . This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2,3,3-trimethylindol-4-amine |

InChI |

InChI=1S/C11H14N2/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,12H2,1-3H3 |

InChI Key |

UNRLHUSDVLNOTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C1(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3,3-Trimethyl-3H-indolenine (Key Intermediate)

The foundational step in preparing this compound is the synthesis of 2,3,3-trimethyl-3H-indolenine, which is achieved via the Fischer indole synthesis:

- Starting Materials: Phenylhydrazine and methyl isopropyl ketone.

- Reaction Conditions: The reaction is typically conducted in concentrated sulfuric acid (70-96%) as the acid catalyst.

- Temperature: Maintained between 85°C to 95°C for approximately 2 to 3 hours.

- Workup: After reaction completion, neutralization with sodium hydroxide solution (50%) is performed, followed by separation of the organic layer, drying, and vacuum distillation.

- Yield: High yields in the range of 83-85% have been reported.

- 102 g of 96% sulfuric acid is added to ice and cooled.

- 108 g phenylhydrazine is added with stirring under cooling.

- 92.5 g methyl isopropyl ketone is added dropwise.

- The mixture is heated to 90°C and maintained for 2-3 hours.

- Neutralization and extraction yield 2,3,3-trimethyl-3H-indolenine as a yellowish oil with an 83% yield.

Nitration to 2,3,3-Trimethyl-5-nitro-3H-indolenine

- Reagents: Concentrated sulfuric acid and nitric acid or nitrating mixture.

- Procedure: The indolenine is treated with nitrating agents under controlled temperature below 60°C to introduce a nitro group at the 5-position.

- Isolation: After nitration, the mixture is cooled, neutralized, and the product is extracted and purified.

- Yield: Typically moderate to good yields.

Reduction of Nitro Compound to 2,3,3-Trimethyl-3H-indolenine-5-amine

Reduction of the nitro group to the corresponding amine is a critical step:

- Method 1: Reduction using zinc powder in alkaline alcoholic solution (Zn/NaOH in ethanol).

- Conditions: Heating under reflux for about 1 hour.

- Workup: After reaction, sodium carbonate is added, the mixture cooled, and the precipitate filtered and recrystallized.

- Yield: Approximately 65% yield of the amine.

- Method 2: Reduction with iron powder in 7% acetic acid at 70-80°C for 15 minutes, followed by addition of nitro compound solution and boiling for 1 hour.

- Notes: The choice of reducing agent and conditions affects the selectivity and yield.

Alternative Oxidation and Diazotization Pathways

- Oxidation: 2,3,3-trimethyl-3H-indolenine-5-amine can be oxidized using manganese dioxide in toluene under reflux with water removal (Dean-Stark apparatus) to form azo compounds.

- Diazotization: The amine can be diazotized using sodium nitrite in acidic aqueous solution at 0-10°C, followed by coupling reactions to form azo dyes or other derivatives.

- These pathways are often used to modify or functionalize the indolenine core but are relevant when preparing derivatives of this compound.

Summary Table of Preparation Methods

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + methyl isopropyl ketone, H2SO4 (85-95°C, 2-3 h) | 83-85 | Key intermediate synthesis |

| 2 | Nitration | Concentrated H2SO4 + nitrating agent, <60°C | Moderate | Introduces nitro group at 5-position |

| 3 | Reduction of Nitro to Amine | Zn/NaOH in ethanol, reflux 1 h or Fe powder in 7% acetic acid, 70-80°C | ~65 | Selective reduction to amine |

| 4 | Diazotization (optional) | NaNO2, HCl, 0-10°C | Variable | For azo dye synthesis |

Research Findings and Analytical Characterization

- Spectroscopic Characterization: The amine exhibits characteristic IR absorptions at 3317 and 3188 cm⁻¹ corresponding to aromatic primary amine NH stretches.

- Melting Point: 451-452 K for the amine derivative.

- Mass Spectrometry: Calculated m/z for the amine is 329.1528.

- NMR Analysis: ¹H and ¹³C NMR confirm substitution patterns and purity.

- Reaction Monitoring: The reduction and diazotization steps are monitored by disappearance of nitro peaks and formation of diazonium salts respectively.

Perspectives from Varied Sources

- The synthesis methods described are consistent across academic publications and patent literature, emphasizing Fischer indole synthesis as the cornerstone.

- Variations in reducing agents and conditions allow tailoring of yields and purity.

- Industrial processes optimize reaction times and temperatures to enhance throughput, as noted in patent examples where reaction times are kept around 2 hours at 85-95°C.

- The preparation of this compound is integral for downstream applications in dye chemistry and sensor development, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2,3,3-Trimethyl-3H-indol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-3H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with biological macromolecules, altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Substituent Position : The position of methyl and amine groups significantly impacts reactivity. For example, 2,3,3-trimethyl-3H-indol-4-amine forms stable intermediates with the Vilsmeier reagent due to electron-donating methyl groups , whereas 2,3,4-trimethyl-1H-indol-6-amine may exhibit altered electronic properties due to methyl groups at positions 2, 3, and 4.

Solubility and Stability

- This compound : Hydrophobicity is increased by three methyl groups, reducing aqueous solubility. However, the amine group at position 4 may enhance solubility in acidic conditions via protonation.

- 3-(2-Aminoethyl)-1H-indol-4-amine: The aminoethyl side chain improves water solubility compared to methyl-substituted derivatives .

Reactivity

- Indole derivatives with electron-withdrawing groups (e.g., halogenated compounds in ) show higher antimicrobial activity, whereas methyl-substituted derivatives may prioritize metabolic stability .

Q & A

Basic: What synthetic routes are optimal for preparing 2,3,3-Trimethyl-3H-indol-4-amine, and how can reaction yields be improved?

Answer:

The synthesis of this compound often involves the reaction of 2,3,3-trimethyl-3H-indole derivatives with reagents like the Vilsmeier reagent (POCl₃/DMF), followed by hydrolysis or nucleophilic substitution. For example, refluxing 2,3,3-trimethyl-3H-indole with hydroxylamine hydrochloride in ethanol has been shown to yield derivatives via unexpected pathways (e.g., cyanoacetamide formation) . Key parameters for maximizing yields include:

- Solvent choice : Absolute ethanol or DMF for reflux conditions.

- Reagent stoichiometry : Maintaining a 2:1 molar ratio of hydroxylamine hydrochloride to indole derivative.

- Temperature control : Reflux at ~80°C for 7 hours ensures complete conversion .

Characterization via ¹H/¹³C NMR and X-ray crystallography is critical for confirming product identity .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

Answer:

Routine validation involves:

- Spectroscopic techniques : ¹H NMR (e.g., δ 1.84 ppm for methyl groups) and ¹³C NMR (e.g., carbonyl signals at ~1668 cm⁻¹ in IR) .

- Chromatography : HPLC or TLC to assess purity.

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of cyanoacetamide derivatives .

Advanced mass spectrometry (HRMS) ensures molecular weight accuracy, particularly for novel derivatives .

Advanced: How can unexpected byproducts in the synthesis of this compound be systematically analyzed?

Answer:

Unexpected products, such as the cyanoacetamide derivative in , require:

- Mechanistic probing : Tracing reaction pathways (e.g., diooxime → aminal → imine fragmentation) via isotopic labeling or computational modeling .

- Crystallographic analysis : X-ray structures reveal intramolecular H-bonding (e.g., N–H⋯O interactions) and dimerization motifs (R₂²(8) graph sets) .

- Comparative spectroscopy : Contrasting NMR/IR data with expected products to identify functional group changes .

Advanced: What computational strategies predict the biological activity of this compound analogs?

Answer:

- Molecular docking : Tools like AutoDock Vina assess binding affinities to targets (e.g., androgen receptor, AR) by analyzing interactions with residues like LEU704 and GLY708 .

- Molecular dynamics (MD) simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to predict in vivo efficacy .

- QSAR modeling : Correlate substituent effects (e.g., methyl/fluoro groups) with antimicrobial or anticancer activity .

Advanced: How can contradictions in literature-reported synthesis methods be resolved?

Answer:

- Comparative studies : Replicate conflicting protocols (e.g., varying solvents or catalysts) to identify yield-determining factors.

- Kinetic analysis : Monitor reaction progress via in-situ FTIR or NMR to pinpoint rate-limiting steps.

- Meta-analyses : Cross-reference data from (Vilsmeier reagent pathways) and (multicomponent reactions) to optimize conditions .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Antimicrobial agents : Derivatives like 4,6-di(1H-indol-3-yl)-dihydropyrimidin-2-amine show activity against S. aureus (MIC: 12.5 µg/mL) via membrane disruption .

- Anticancer scaffolds : Structural analogs inhibit AR signaling in prostate cancer (docking scores: −7.0 kcal/mol) .

- Neuroactive compounds : Indole-ethylamine derivatives (e.g., 4-OH-MET) interact with serotonin receptors, though toxicity profiling is essential .

Advanced: What experimental designs mitigate toxicity risks in indole-based compound research?

Answer:

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity early in development .

- In vitro assays : Use HepG2 cells for cytotoxicity screening (IC₅₀ thresholds) and Ames tests for genotoxicity .

- Metabolite tracking : LC-QTOF identifies reactive intermediates (e.g., quinone-imines) that may cause oxidative stress .

Basic: What analytical techniques are critical for characterizing indole-amine derivatives?

Answer:

- NMR spectroscopy : Assigns regiochemistry (e.g., indole C-3 vs. C-4 substitution) via NOESY/ROESY .

- HPLC-MS : Quantifies purity and detects trace byproducts (LOQ: 0.1% w/w) .

- Single-crystal XRD : Resolves tautomeric forms (e.g., enamine vs. imine) in solid-state structures .

Advanced: How do substituents (e.g., methyl, fluoro) modulate the reactivity of this compound?

Answer:

- Electron-donating groups (e.g., CH₃) : Stabilize intermediates in electrophilic substitution (e.g., Vilsmeier formylation) .

- Electron-withdrawing groups (e.g., F) : Enhance oxidative stability but may reduce nucleophilicity at the amine .

- Steric effects : Bulky substituents at C-3 hinder π-stacking in receptor binding, as seen in AR antagonists .

Advanced: What strategies enhance the scalability of indole-amine synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.